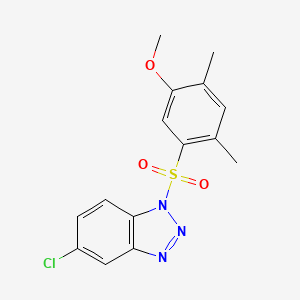
5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a synthetic organic compound belonging to the class of benzotriazoles. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Sulfonylation: The benzotriazole core is then sulfonylated using 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Chlorination: The final step involves the chlorination of the benzotriazole derivative using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include 5-chloro-1-(5-formyl-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole.
Reduction: Products may include 5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfanyl)-1H-1,2,3-benzotriazole.
Substitution: Products depend on the nucleophile used, such as 5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole derivatives with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers to improve their thermal and UV stability.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.
Medicine
Industry
Corrosion Inhibitors: Used in coatings and paints to prevent metal corrosion.
UV Stabilizers: Incorporated into plastics and coatings to protect against UV degradation.
作用機序
The mechanism of action of 5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole depends on its application. For example, as a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidation. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites.
類似化合物との比較
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative used as a corrosion inhibitor and UV stabilizer.
5-Chloro-1H-benzotriazole: Similar in structure but lacks the sulfonyl and methoxy groups, leading to different reactivity and applications.
5-Methoxy-1H-benzotriazole: Contains the methoxy group but lacks the sulfonyl and chloro groups, affecting its chemical properties and uses.
Uniqueness
5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to the presence of multiple functional groups, which confer specific reactivity and applications
特性
IUPAC Name |
5-chloro-1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-9-6-10(2)15(8-14(9)22-3)23(20,21)19-13-5-4-11(16)7-12(13)17-18-19/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHYLIHLZJBBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














